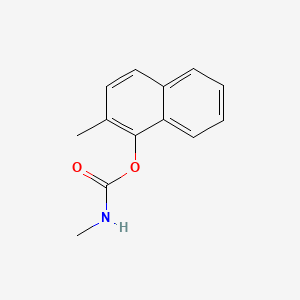
Carbamic acid, methyl-, 2-methyl-1-naphthyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alkylsevin is a compound that belongs to the class of alkylating agents. These compounds are known for their ability to transfer alkyl groups to other molecules, which can result in significant changes in the chemical properties of the target molecules. Alkylsevin is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alkylsevin typically involves the alkylation of a suitable substrate. One common method is the reaction of an alkyl halide with a nucleophile under basic conditions. For example, the reaction of an alkyl halide with sodium amide in liquid ammonia can produce Alkylsevin. This reaction is an example of an E2 elimination reaction, where the base removes a hydrogen atom adjacent to the halogen, resulting in the formation of a double bond .
Industrial Production Methods
In industrial settings, Alkylsevin can be produced through large-scale alkylation processes. These processes often involve the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions
Alkylsevin undergoes a variety of chemical reactions, including:
Oxidation: Alkylsevin can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: Reduction reactions can convert Alkylsevin into different reduced forms.
Substitution: Alkylsevin can participate in substitution reactions, where an alkyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Alkylsevin can produce carboxylic acids, while reduction can yield alcohols or alkanes .
科学的研究の応用
Alkylsevin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce alkyl groups into target molecules.
Biology: Alkylsevin is used in studies involving DNA alkylation, which can help understand the mechanisms of mutagenesis and carcinogenesis.
Medicine: In medicine, Alkylsevin is explored for its potential use in chemotherapy, particularly in targeting cancer cells through DNA alkylation.
Industry: Alkylsevin is used in the production of various industrial chemicals and materials, including polymers and pharmaceuticals
作用機序
The mechanism of action of Alkylsevin involves the transfer of alkyl groups to nucleophilic sites on target molecules. This alkylation process can result in the formation of covalent bonds between Alkylsevin and the target molecule, leading to changes in the chemical properties and biological activity of the target. In the case of DNA alkylation, Alkylsevin can form adducts with DNA bases, which can interfere with DNA replication and transcription, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
Methylnitrosourea: Another alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent in cancer treatment.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness of Alkylsevin
Alkylsevin is unique in its specific alkylation properties and its ability to target a wide range of nucleophilic sites. This versatility makes it a valuable tool in both research and industrial applications. Additionally, its relatively simple synthesis and high reactivity make it an attractive choice for various chemical processes .
特性
CAS番号 |
33779-66-7 |
|---|---|
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
(2-methylnaphthalen-1-yl) N-methylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-9-7-8-10-5-3-4-6-11(10)12(9)16-13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChIキー |
RHCIRZIJAGGYTD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1)OC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


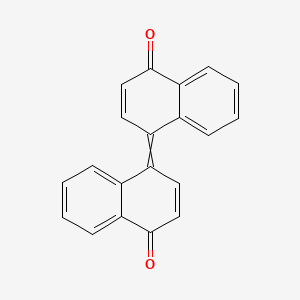
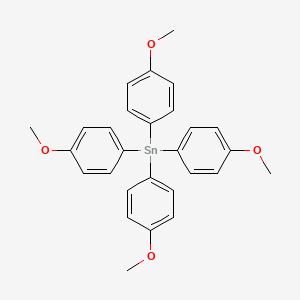
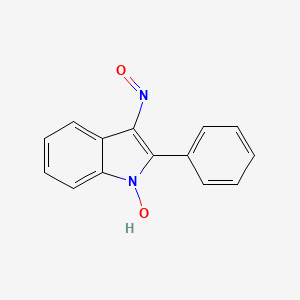

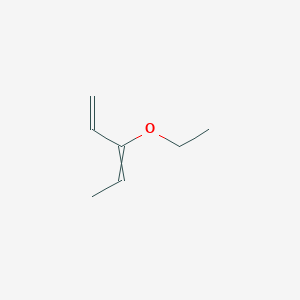
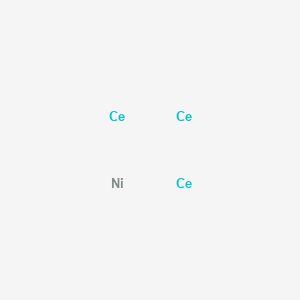
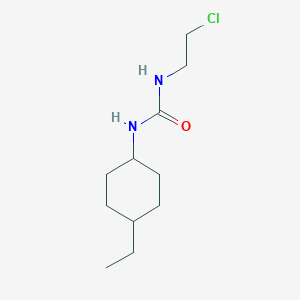

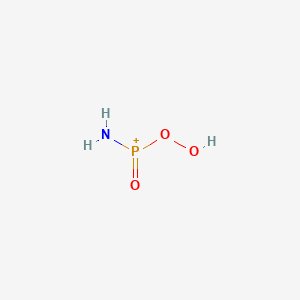
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
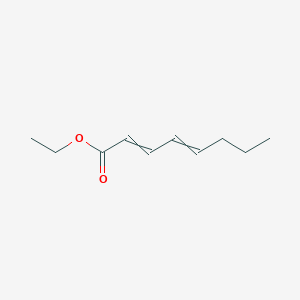
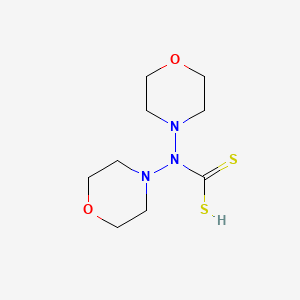

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
